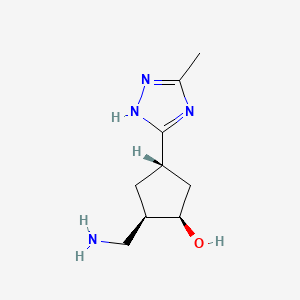

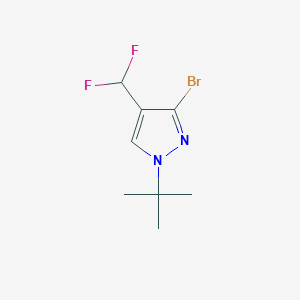

(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs and therapies.

Applications De Recherche Scientifique

Condensation and Synthesis

A study explored the condensation of 3-amino-1,2,4-triazole derivatives with various keto compounds, resulting in a range of fused products. The products were identified and differentiated using spectroscopic methods, emphasizing the diversity of chemical structures attainable through these reactions (Bajwa & Sykes, 1979).

Cyclization Processes

Research highlighted the synthesis of 7H-s-Triazolo[3,4-b]-1,3,4-thiadiazine derivatives through the cyclization of 1-amino-2-mercapto-5-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-1,3,4-triazole with α-haloketones. The structural elucidation was performed using various spectroscopic techniques, showcasing the intricacies of cyclization reactions in the formation of complex heterocyclic compounds (Dong, Wei, Wang, & Quan, 2000).

Novel Cyclopentane Synthesis

A novel cyclopentane derivative, (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, was synthesized from a tricyclic aminal. This synthesis highlights the versatility of cyclopentane derivatives in chemical synthesis and the potential for the development of new molecules (Gimazetdinov, Loza, Al’mukhametov, & Miftakhov, 2016).

Synthesis of Triazole Derivatives

The synthesis of new triazole derivatives, their addition salts, and their pharmacological properties, including anticonvulsive activity, were described. This research underscores the potential medical applications of triazole derivatives and their significance in the development of therapeutic agents (Shelton, 1981).

Pharmacological Studies

A study synthesized and evaluated thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole for antimicrobial and antitubercular activities. This research demonstrates the biological relevance of triazole derivatives and their potential applications in medical research (Dave, Purohit, Akbari, & Joshi, 2007).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methyl-1H-1,2,4-triazole", "cyclopentanone", "formaldehyde", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(Hydroxymethyl)cyclopentanone", "React cyclopentanone with formaldehyde and ammonium chloride in the presence of sodium hydroxide to obtain 2-(hydroxymethyl)cyclopentanone.", "Step 2: Synthesis of 2-(Aminomethyl)cyclopentanone", "Reduce 2-(hydroxymethyl)cyclopentanone with sodium borohydride in the presence of acetic acid to obtain 2-(aminomethyl)cyclopentanone.", "Step 3: Synthesis of (1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol", "React 2-(aminomethyl)cyclopentanone with 5-methyl-1H-1,2,4-triazole in the presence of hydrochloric acid to obtain (1R,2R,4S)-2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol.", "Purify the product by recrystallization from methanol and water." ] } | |

| 2307732-72-3 | |

Formule moléculaire |

C9H16N4O |

Poids moléculaire |

196.25 g/mol |

Nom IUPAC |

(1R,2R,4S)-2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13)/t6-,7+,8+/m0/s1 |

Clé InChI |

AIQILIVNLVXTLA-XLPZGREQSA-N |

SMILES isomérique |

CC1=NC(=NN1)[C@H]2C[C@@H]([C@@H](C2)O)CN |

SMILES |

CC1=NC(=NN1)C2CC(C(C2)O)CN |

SMILES canonique |

CC1=NC(=NN1)C2CC(C(C2)O)CN |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzenesulfonamide](/img/structure/B2630938.png)

![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2630941.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2630945.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2630950.png)

![3-(4-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2630951.png)

![2-Amino-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid;dihydrochloride](/img/structure/B2630955.png)